REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1([Cl:8])[CH2:7][CH2:6]1)=[O:4].C(=O)([O-])[O-].[K+].[K+].N1C=[CH:18][N:17]=[N:16]1.[C:20](#[N:22])C>>[Cl:8][C:5]1([C:3](=[O:4])[CH2:2][N:17]2[CH:18]=[N:22][CH:20]=[N:16]2)[CH2:7][CH2:6]1 |f:1.2.3|
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Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1(CC1)Cl
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
the mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The subsequent purification by column chromatography in which dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(CC1)C(CN1N=CN=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |